Z-beta-Ala-OH
Description
Z-beta-Ala-OH (N-Benzyloxycarbonyl-beta-alanine, CAS 2304-94-1) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.2 g/mol. The benzyloxycarbonyl (Z) group serves as a temporary protective moiety for the amine functionality, enabling selective reactions at the carboxylic acid group during solid-phase peptide synthesis (SPPS). This compound is commercially produced by Shanghai Hanhong Scientific Co., Ltd., which specializes in non-natural and D-type amino acids.
Its stability under acidic conditions and compatibility with standard coupling reagents (e.g., HOBt, EDCI) make it a versatile building block for constructing β-amino acid-containing peptides, which are increasingly studied for their enhanced metabolic stability and unique conformational properties.
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)6-7-12-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGRLPYQJTKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177596 | |
| Record name | N-Benzyloxycarbonyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-94-1 | |
| Record name | N-(Benzyloxycarbonyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyloxycarbonyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2304-94-1 | |
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| Record name | 2304-94-1 | |
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| Record name | N-Benzyloxycarbonyl-beta-alanine | |
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| Record name | N-benzyloxycarbonyl-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-BENZYLOXYCARBONYL-BETA-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
The preparation of Z-beta-Ala-OH generally involves the following steps :
Reaction of Benzyl Chlorocarbamate with Sodium Carbonate: This reaction produces benzyl N-CBZ-methylcarbamate (N-benzyloxycarbonylmethylaminoformate).
Reaction with Sodium Hydroxide Solution: The product from the first step is then reacted with sodium hydroxide solution to yield this compound.
Chemical Reactions Analysis
Z-beta-Ala-OH undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrogenation: The benzyloxycarbonyl group can be removed using catalytic hydrogenation (Pd-C, H2).
Scientific Research Applications
Z-beta-Ala-OH has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a protective group for amino acids in peptide synthesis.
Medicine: It is used in the synthesis of polypeptide drugs, protecting alanine residues during the synthesis process.
Industry: It is utilized in the preparation of various organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of Z-beta-Ala-OH involves its role as a protective group in peptide synthesis . It protects the amino group of alanine, preventing unwanted reactions during the synthesis process. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to yield the desired peptide .
Comparison with Similar Compounds
Z-beta-Ala-OH vs. Fmoc-beta-Ala-OH
The Fmoc group’s base sensitivity allows orthogonal deprotection in modern SPPS, whereas the Z group is preferred for acid-mediated strategies. Fmoc-beta-Ala-OH’s higher molecular weight and hydrophobicity may influence peptide solubility and purification.
This compound vs. Boc-beta-Ala-OH
| Property | This compound | Boc-beta-Ala-OH |
|---|---|---|
| Protecting Group | Z | tert-Butoxycarbonyl (Boc) |
| Deprotection Conditions | Strong acids (e.g., TFA) | Moderate acids (e.g., HCl/dioxane) |
| Stability | Stable under mild acids | Less stable in prolonged acidic conditions |
Boc protection is often used in solution-phase synthesis due to its moderate deprotection requirements, while Z groups are favored in hybrid SPPS protocols.
Analogues with Modified Backbones or Side Chains
This compound vs. H-β-(3-Benzothienyl)-Ala-OH
The benzothienyl side chain in H-β-(3-Benzothienyl)-Ala-OH enhances lipophilicity, making it suitable for membrane-permeable drug candidates, whereas this compound is primarily a synthetic intermediate.
This compound vs. Z-Ala-OH
The β-amino acid backbone of this compound introduces steric and electronic constraints, enabling non-canonical peptide secondary structures compared to its α-analogue.
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Biological Activity
Z-beta-Ala-OH, also known as Z-beta-alanine hydroxylamine, is a derivative of beta-alanine, a naturally occurring beta-amino acid. This compound is of interest due to its potential biological activities, including its role in metabolic pathways and its implications in various physiological processes. This article explores the biological activity of this compound, drawing from a range of studies and data.
Overview of Beta-Alanine
Beta-alanine is synthesized in the body from the degradation of dihydrouracil and carnosine. It serves as a precursor for carnosine and anserine, which are important dipeptides involved in muscle function and pH buffering during high-intensity exercise. Additionally, beta-alanine can be converted into malonate through transamination reactions, contributing to fatty acid biosynthesis .
Biological Mechanisms
1. Metabolic Pathways:
this compound is involved in several metabolic pathways:
- Transamination Reactions: It can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine, highlighting its role in amino acid metabolism .
- Neurotransmitter Activity: There is evidence that beta-alanine can act as a neurotransmitter, potentially replacing gamma-aminobutyric acid (GABA) at neuronal receptors, which may influence excitatory and inhibitory signaling in the nervous system .
2. Physiological Effects:
Recent studies have shown that supplementation with beta-alanine can enhance athletic performance by increasing muscle carnosine levels, thereby improving exercise capacity and delaying fatigue . The sustained-release formulations of beta-alanine have demonstrated improved bioavailability and reduced side effects compared to traditional formulations .
Research Findings
Case Studies:
A randomized controlled trial investigated the effects of a sustained-release formulation of beta-alanine on recreationally trained men. Participants who received 15 g/day for 30 days showed significant increases in serum triglycerides and LDL-cholesterol levels compared to baseline measurements. However, no significant differences were noted between the experimental and control groups regarding overall health markers .
Table 1: Summary of Key Findings from Clinical Trials
| Study | Participants | Dosage | Duration | Key Findings |
|---|---|---|---|---|
| de Salazar et al. (2023) | 19 men (10 experimental, 9 placebo) | 15 g/day | 30 days | Increased triglycerides and LDL-cholesterol; no significant differences between groups |
| Ávila-Gandía et al. (2023) | World tour cyclists | 5 g four times daily | 1 week | Attenuated performance loss during overreaching training; no side effects reported |
Enzymatic Interactions
This compound interacts with various enzymes that facilitate its metabolism:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
